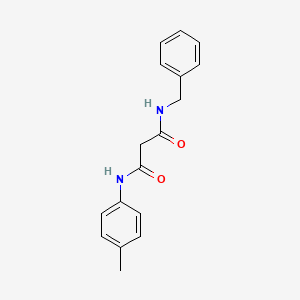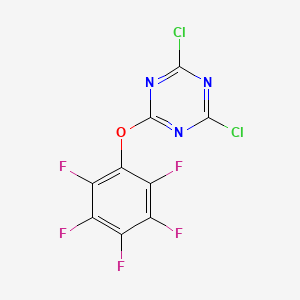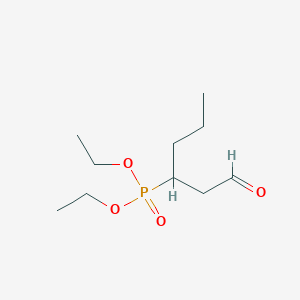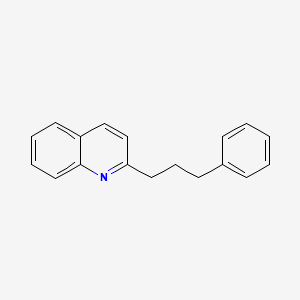
2-(3-Phenylpropyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylpropyl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure with a phenylpropyl substituent at the second position. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(3-Phenylpropyl)quinoline, can be achieved through several classical methods such as the Skraup, Friedländer, Doebner-Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Skraup Reaction: This method involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Friedländer Reaction: This involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds under acidic conditions.
Conrad-Limpach Reaction: This involves the cyclization of aniline derivatives with β-ketoesters under acidic or basic conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes and greener methodologies to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Phenylpropyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(3-Phenylpropyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylpropyl)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
Isoquinoline: An isomer with the nitrogen atom in a different position.
2-Phenylquinoline: Similar structure but with a phenyl group directly attached to the quinoline ring.
Uniqueness: 2-(3-Phenylpropyl)quinoline is unique due to its phenylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Propiedades
Número CAS |
114543-37-2 |
|---|---|
Fórmula molecular |
C18H17N |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
2-(3-phenylpropyl)quinoline |
InChI |
InChI=1S/C18H17N/c1-2-7-15(8-3-1)9-6-11-17-14-13-16-10-4-5-12-18(16)19-17/h1-5,7-8,10,12-14H,6,9,11H2 |
Clave InChI |
KUXBWCAUNUOLOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


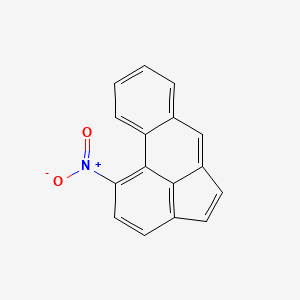
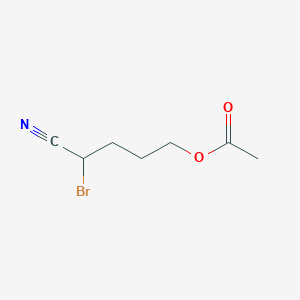
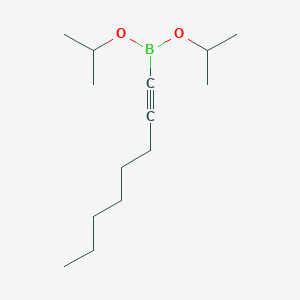
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
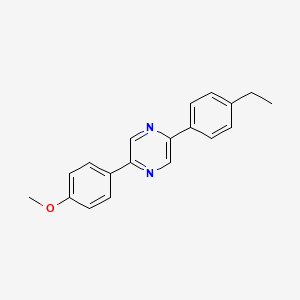
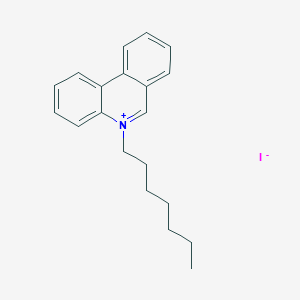
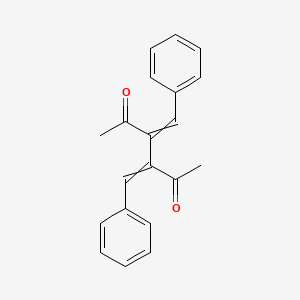

![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
